molecular formula C20H19FN4O3S2 B3410037 N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide CAS No. 895445-27-9

N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide

Cat. No.: B3410037
CAS No.: 895445-27-9
M. Wt: 446.5 g/mol
InChI Key: IKDADCCWRQYIQQ-UHFFFAOYSA-N
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Description

N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of triazolothiazole derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a triazole ring fused with a thiazole ring, makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide typically involves multiple steps. The process begins with the preparation of the triazolothiazole core, which is achieved through the cyclization of appropriate precursors under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets.

Properties

CAS No.

895445-27-9

Molecular Formula

C20H19FN4O3S2

Molecular Weight

446.5 g/mol

IUPAC Name

N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide

InChI

InChI=1S/C20H19FN4O3S2/c1-13-11-17(7-8-18(13)28-2)30(26,27)22-10-9-16-12-29-20-23-19(24-25(16)20)14-3-5-15(21)6-4-14/h3-8,11-12,22H,9-10H2,1-2H3

InChI Key

IKDADCCWRQYIQQ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)OC

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)OC

Origin of Product

United States

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